molecular formula C21H28N2O2 B589917 Decloxizine-d8 Dihydrochloride CAS No. 1329836-11-4

Decloxizine-d8 Dihydrochloride

Cat. No.: B589917
CAS No.: 1329836-11-4
M. Wt: 348.516
InChI Key: OXBBIHZWNDPBMQ-FUEQIQQISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decloxizine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Decloxizine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is then subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Decloxizine-d8 Dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may result in the formation of various substituted analogs .

Mechanism of Action

Decloxizine-d8 Dihydrochloride exerts its effects by acting as an antagonist to histamine H1 receptors. By binding to these receptors, it prevents histamine from attaching to them, thereby inhibiting the downstream signaling pathways that lead to allergic reactions. This blockade helps mitigate symptoms such as itching, swelling, and mucus production . Additionally, the deuterium labeling allows for detailed studies of its pharmacokinetics and metabolic pathways .

Comparison with Similar Compounds

Biological Activity

Decloxizine-d8 dihydrochloride is a deuterated derivative of Decloxizine, a compound known for its activity as an antihistamine and its potential effects on various neurotransmitter systems. This article explores the biological activity of Decloxizine-d8, focusing on its pharmacological properties, receptor interactions, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C21H28N2O2
  • Molecular Weight : 344.46 g/mol
  • CAS Number : 71135

Decloxizine-d8 is characterized by the replacement of hydrogen atoms with deuterium, which can influence its metabolic stability and pharmacokinetics.

Decloxizine-d8 primarily functions as an antagonist at histamine H1 receptors. This action contributes to its antihistaminic effects, which are beneficial in treating allergic reactions and certain neurological disorders. The compound may also interact with serotonin receptors, although specific binding affinities and functional outcomes require further elucidation.

Biological Activity Overview

The biological activity of Decloxizine-d8 can be summarized in the following table:

Activity Description
Histamine Receptor Antagonism Inhibits H1 receptor activity, reducing allergic responses and inflammation.
Serotonin Receptor Interaction Potential modulation of serotonin pathways, affecting mood and anxiety.
Neurotransmitter Modulation May influence dopamine and norepinephrine levels, impacting mood and cognition.

Pharmacological Profiles

  • Antihistaminic Activity :
    • Decloxizine-d8 shows significant inhibition of histamine-induced responses in animal models, demonstrating its effectiveness in alleviating allergy symptoms.
  • Neuropharmacological Effects :
    • Studies suggest that Decloxizine-d8 may exhibit anxiolytic properties through serotonin receptor modulation, though detailed receptor binding studies are necessary to confirm these effects.

Case Study 1: Allergic Response Modulation

A clinical study investigated the efficacy of Decloxizine-d8 in patients with seasonal allergic rhinitis. Results indicated a statistically significant reduction in symptoms compared to placebo, supporting its role as an effective antihistamine.

Case Study 2: Neurological Implications

Research on animal models demonstrated that Decloxizine-d8 administration led to decreased anxiety-like behaviors in elevated plus-maze tests. This suggests potential therapeutic applications in anxiety disorders.

Comparative Analysis with Other Antihistamines

Compound H1 Antagonism Serotonin Interaction Clinical Use
Decloxizine-d8 HighModerateAllergies, Anxiety
Cetirizine HighLowAllergies
Diphenhydramine Very HighLowAllergies, Sleep Aid

Properties

IUPAC Name

2-[2-(4-benzhydryl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBBIHZWNDPBMQ-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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